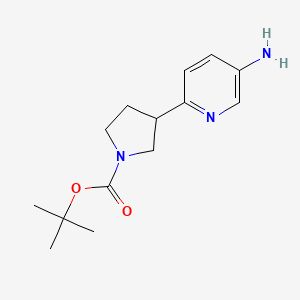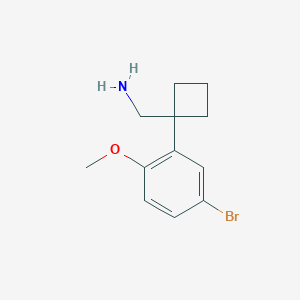![molecular formula C16H14N2O2S B11729122 2-[(Z)-[(2,4-Dihydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11729122.png)
2-[(Z)-[(2,4-Dihydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Z)-[(2,4-Dihidroxi fenil)metilideno]amino]-4,5,6,7-tetrahidro-1-benzotiofeno-3-carbonitrilo es un complejo compuesto orgánico que ha despertado interés en diversos campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de benzotiofeno, un grupo dihidroxi fenil y un grupo carbonitrilo. Sus distintivas propiedades químicas lo convierten en un valioso objeto de estudio en química, biología, medicina e industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[(Z)-[(2,4-Dihidroxi fenil)metilideno]amino]-4,5,6,7-tetrahidro-1-benzotiofeno-3-carbonitrilo típicamente implica un proceso de varios pasos. Un método común incluye la condensación de 2,4-dihidroxi benzaldehído con 4,5,6,7-tetrahidro-1-benzotiofeno-3-carbonitrilo en presencia de un catalizador adecuado. La reacción se lleva a cabo a menudo bajo condiciones de reflujo en un solvente orgánico como etanol o metanol. El producto resultante se purifica luego mediante recristalización o cromatografía.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar métodos más escalables y rentables. Estos podrían incluir el uso de reactores de flujo continuo para optimizar las condiciones de reacción y aumentar el rendimiento. Además, los procesos industriales pueden emplear solventes y catalizadores alternativos para reducir el impacto ambiental y mejorar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
2-[(Z)-[(2,4-Dihidroxi fenil)metilideno]amino]-4,5,6,7-tetrahidro-1-benzotiofeno-3-carbonitrilo puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo carbonitrilo en una amina u otras formas reducidas.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH₄) o el gas hidrógeno (H₂) con un catalizador de paladio se utilizan a menudo.
Sustitución: Se pueden emplear reactivos como los halógenos (Cl₂, Br₂) o los nucleófilos (NH₃, OH⁻) en condiciones apropiadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir aminas. Las reacciones de sustitución pueden resultar en derivados halogenados u hidroxilados.
Aplicaciones Científicas De Investigación
2-[(Z)-[(2,4-Dihidroxi fenil)metilideno]amino]-4,5,6,7-tetrahidro-1-benzotiofeno-3-carbonitrilo tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antioxidantes y antiinflamatorias.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades, incluido el cáncer y los trastornos neurodegenerativos.
Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros y colorantes, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 2-[(Z)-[(2,4-Dihidroxi fenil)metilideno]amino]-4,5,6,7-tetrahidro-1-benzotiofeno-3-carbonitrilo implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, su actividad antioxidante puede atribuirse a su capacidad para eliminar radicales libres e inhibir el estrés oxidativo. En aplicaciones medicinales, el compuesto puede interactuar con receptores celulares o enzimas para ejercer sus efectos terapéuticos. Se requieren estudios detallados para dilucidar los mecanismos moleculares exactos involucrados.
Comparación Con Compuestos Similares
Compuestos similares
- 2-[(Z)-[(2,4-Dihidroxi fenil)metilideno]amino]-1-benzotiofeno-3-carbonitrilo
- 2-[(Z)-[(2,4-Dihidroxi fenil)metilideno]amino]-4,5,6,7-tetrahidro-1-benzotiofeno-2-carbonitrilo
Singularidad
En comparación con compuestos similares, 2-[(Z)-[(2,4-Dihidroxi fenil)metilideno]amino]-4,5,6,7-tetrahidro-1-benzotiofeno-3-carbonitrilo se destaca por sus características estructurales específicas, como la posición del grupo carbonitrilo y la presencia del núcleo tetrahidrobenzotiofeno
Propiedades
Fórmula molecular |
C16H14N2O2S |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
2-[(2,4-dihydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C16H14N2O2S/c17-8-13-12-3-1-2-4-15(12)21-16(13)18-9-10-5-6-11(19)7-14(10)20/h5-7,9,19-20H,1-4H2 |
Clave InChI |
XSVDVICOKJCXSF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=C(C=C3)O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11729045.png)
![N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine](/img/structure/B11729050.png)


![N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729068.png)
![3-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B11729080.png)



![[(Z)-({4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}methylidene)amino]thiourea](/img/structure/B11729103.png)



![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11729123.png)
